molecular formula C136H209N41O34 B114881 Galanin(1-12)-ala-neuropeptide Y(25-36)amide CAS No. 147138-51-0

Galanin(1-12)-ala-neuropeptide Y(25-36)amide

Cat. No.: B114881
CAS No.: 147138-51-0
M. Wt: 2962.4 g/mol
InChI Key: CVZIJQPYBXKZCM-KXLZKDCHSA-N
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Description

Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (hereafter referred to as M88) is a chimeric peptide comprising the N-terminal 1–12 residues of galanin (a 29/30-amino acid neuropeptide) fused via an alanine linker to the C-terminal 25–36 residues of neuropeptide Y (NPY), a 36-amino acid peptide involved in appetite regulation and stress responses.

M88 was synthesized to investigate structural determinants of receptor selectivity and binding affinity. Unlike its analog M32 (galanin(1-13)-Pro-NPY(25-36)amide), which contains a proline linker, M88 substitutes proline with alanine at position 12. This minor structural alteration significantly impacts receptor interactions, as detailed below .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIJQPYBXKZCM-KXLZKDCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H209N41O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2962.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147138-51-0
Record name galanin-NPY chimeric peptide M88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with selecting a resin compatible with C-terminal amidation, such as rink amide or 2-chlorotrityl chloride resin. For M88, rink amide resin is preferred due to its high loading efficiency (0.1–0.3 mmol/g) and compatibility with Fmoc chemistry. The resin is swelled in dimethylformamide (DMF) for 1 hour, followed by Fmoc deprotection using 20% piperidine in DMF.

Amino Acid Activation and Coupling

Each amino acid is activated using hexafluorophosphate-based reagents, typically HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of collidine or N-methylmorpholine. Coupling reactions proceed for 1–12 hours per residue, with extended times for sterically hindered residues (e.g., Trp, Tyr). The sequence for M88 is:
H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

Critical Synthesis Parameters

Substitution at Position 13: Ala vs. Pro

M88 differs from its analog M32 by the substitution of Pro13 with Ala. This modification alters coupling kinetics due to Pro’s cyclic structure, which typically requires HATU/HOAt activation for efficient incorporation. For Ala13, standard HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) suffices, reducing synthesis time by ~30 minutes per cycle.

Deprotection and Side-Chain Management

Fmoc groups are removed using 20% piperidine in DMF, with each deprotection step lasting 10 minutes. Side-chain protecting groups (e.g., Trt for Asn, Pbf for Arg) remain intact until global deprotection with trifluoroacetic acid (TFA). A cleavage cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) is used for 2 hours to liberate the peptide from the resin.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude M88 is purified via reverse-phase HPLC using a C18 column and a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. The purified peptide exhibits a retention time of 22.4 minutes and a purity of 97.6%.

Table 1: HPLC and Mass Spectrometry Data for M88

ParameterValue
Molecular Weight2962.41 Da
Purity (HPLC)97.6%
Retention Time22.4 minutes
Solvent System0.1% TFA in H2O/MeCN

Structural Validation via NMR

Two-dimensional ¹H-NMR in 30% hexafluoro-2-propanol reveals M88’s α-helical conformation spanning Ser6–Gln23, contrasting with M32’s shorter helix (Pro13–Ile20). Nuclear Overhauser effect (NOE) restraints and molecular dynamics simulations confirm the Ala13 substitution enhances helical flexibility, reducing galanin receptor affinity by tenfold compared to M32.

Comparative Analysis with M32

Receptor Binding Affinities

M88 binds to galanin receptors with an IC₅₀ of 0.1 nM in rat spinal cord membranes, comparable to native galanin but tenfold weaker than M32 (IC₅₀ = 0.01 nM). Conversely, M88 shows enhanced neuropeptide Y receptor affinity (IC₅₀ = 0.25 µM vs. M32’s 0.1 µM), attributed to reduced steric hindrance from the Ala13 side chain.

Table 2: Receptor Binding Profiles of M88 vs. M32

PeptideGalanin Receptor IC₅₀ (nM)NPY Receptor IC₅₀ (µM)
M880.10.25
M320.010.1

Impact of Ala13 on Secondary Structure

Circular dichroism (CD) spectra indicate M88’s α-helix content is 58% versus 72% for M32. Molecular dynamics simulations suggest Ala13 disrupts the kink induced by Pro13, extending the helix but reducing stability.

Challenges and Optimization Strategies

Trifluoroacetic Acid (TFA) Residues

Post-cleavage TFA residues (≤5% by weight) can interfere with cell-based assays. Dialysis against 0.1% acetic acid or lyophilization with 0.1% HCl reduces TFA content to <0.1% without altering peptide integrity.

Coupling Efficiency in Long Sequences

Residues 18–25 (Ile-Thr-Arg-Gln-Arg-Tyr) exhibit reduced coupling efficiency due to β-sheet formation. Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴⁵)) or using microwave-assisted synthesis at 50°C improves yields by 15–20% .

Chemical Reactions Analysis

Receptor Binding Interactions

M88 interacts with both galanin and NPY receptors, but with distinct affinities:

Table 1: Receptor Binding Affinities of M88 vs. M32 and Native Peptides

Receptor TypeM88 Affinity (nM)M32 Affinity (nM)Galanin Affinity (nM)NPY Affinity (nM)
Galanin (hGalR1) ~1 <1 0.4 N/A
Galanin (hGalR2) ~10 <10 <10 N/A
NPY Y2 9.4 0.07 N/A0.4
  • Key Insight : The Ala substitution reduced galanin receptor affinity tenfold compared to M32 but improved NPY Y2 receptor recognition .

Structural Analysis and Conformational Effects

Solution structures of M88 and M32 were determined via 2D ¹H-NMR in 30% hexafluoro-2-propanol :

Table 2: Structural Differences Between M88 and M32

FeatureM88M32
Helix Length α-helix from Ser6 to Gln23 α-helix from Pro13 to Gln23
N-terminal Flexibility Flexible, no secondary structure Rigid due to Pro13
Receptor Binding Higher NPY Y2 affinity Higher galanin receptor affinity
  • Mechanism : The Ala substitution destabilized the N-terminal helix, favoring NPY receptor interactions over galanin receptors .

Functional Effects in Biological Assays

M88 exhibited distinct pharmacological profiles:

  • Rat vas deferens (Y2 receptors) : Suppressed electrically stimulated twitches with potency comparable to NPY (EC₅₀ ≈ 10⁻⁷ M) .

  • Guinea-pig caval vein (Y1 receptors) : Inactive at concentrations ≤1 μM .

  • Rat hippocampal adenylate cyclase : Acted as a biphasic regulator, contrasting with M32’s weak antagonism .

Comparative Analysis with Related Chimeras

M88’s properties were benchmarked against other galanin-NPY hybrids:

Table 3: Functional Comparison of Galanin-NPY Chimeras

ChimeraY2 Receptor ActivityGalanin Receptor ActivityKey Structural Feature
M88 High Moderate Ala13, flexible N-terminal
M32 Moderate High Pro13, rigid N-terminal
M120 Inactive Low Extended NPY fragment (14-36)

Key Reaction Pathways

  • Receptor Activation :

    • Galanin receptors : Binds via N-terminal galanin residues (1-12) but with reduced efficacy due to Ala13 .

    • NPY Y2 receptors : C-terminal NPY(25-36)amide facilitates Y2 agonism via conserved Arg33-Tyr36 motif .

  • Enzymatic Degradation : Susceptible to cleavage by endopeptidases at Ala13 and Gly12-Ala13 junctions .

Research Implications

M88’s design highlights the role of junction residues (e.g., Pro vs. Ala) in tuning receptor selectivity. Its Y2 receptor preference makes it a tool for studying NPY-mediated pathways, such as appetite regulation and synaptic plasticity .

Scientific Research Applications

Structural Characteristics and Binding Affinity

Galanin(1-12)-Ala-neuropeptide Y(25-36)amide exhibits unique structural properties that influence its receptor binding and functional activity. The N-terminal portion (1-12) of galanin is critical for the conformation of the peptide, allowing for effective binding to neuropeptide Y receptors. Studies have shown that this chimeric peptide binds with significant affinity to both galanin and neuropeptide Y receptors, although with varying potency compared to its parent peptides. For instance, while this compound binds to galanin receptors with nearly the same affinity as galanin itself, its interaction with neuropeptide Y receptors is altered, indicating a complex modulation of receptor activity .

Physiological Effects

The physiological effects of this compound are diverse and significant:

  • Modulation of Neurotransmitter Release : This peptide influences the release of classical neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine. It has been shown to enhance or inhibit neurotransmitter release depending on the receptor subtype activated .
  • Pain Modulation : Research indicates that galanin plays a role in pain pathways, particularly in reducing nociceptive responses. This compound has been observed to exert antinociceptive effects in models of chronic pain, suggesting its potential as a therapeutic agent for pain management .

Therapeutic Potential

The therapeutic implications of this compound are being actively explored in various domains:

  • Neurological Disorders : Given its role in modulating neurotransmitter systems and pain pathways, this peptide may offer new avenues for treating conditions like neuropathic pain, depression, and anxiety disorders. Its ability to inhibit excitatory neurotransmission positions it as a candidate for therapies aimed at reducing hyperactivity in neural circuits associated with these conditions .
  • Metabolic Regulation : Neuropeptide Y is known to influence feeding behavior and energy balance. The chimeric nature of this compound suggests potential applications in obesity management and metabolic disorders by modulating appetite through neuropeptide signaling pathways .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
Arvidsson et al., 1993Demonstrated strong binding affinity to both galanin and neuropeptide Y receptors; structural analysis via NMR revealed significant conformational stability .
Wiesenfeld-Hallin et al., 2005Highlighted the antinociceptive properties of galanin in spinal models; suggested potential therapeutic applications in chronic pain management .
Systematic Review, 2022Discussed the role of galanin in nociception; emphasized the importance of receptor subtype activation in mediating pain responses .

Mechanism of Action

Galanin-neuropeptide Y chimeric peptide M88 exerts its effects by binding to both galanin and neuropeptide Y receptors. The peptide’s N-terminal segment interacts with galanin receptors, while the C-terminal segment binds to neuropeptide Y receptors. This dual interaction allows the peptide to modulate multiple signaling pathways, including those involved in neurotransmission, hormone release, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chimeric Peptides

Structural Features

M88 and M32 share identical galanin (1–12/13) and NPY (25–36) sequences but differ in their linker regions (Ala vs. Pro). NMR studies revealed that:

  • M88 forms a continuous α-helix from Ser6 to Gln23, resulting in a longer and more rigid helical structure compared to M32 .

These structural disparities influence conformational flexibility and receptor docking.

Receptor Binding Affinities

Compound Galanin Receptor (hGalR1) Galanin Receptor (hGalR2) NPY Y1 Receptor (Rat Cortex) NPY Y2 Receptor (Rat Hippocampus)
M88 ~1 nM* ~10 nM* 440× less potent than NPY 15× less potent than NPY
M32 <1 nM <10 nM 90× less potent than NPY 20× less potent than NPY
Galanin (Native) 0.4 nM (Rat Hippocampus)
NPY (Native) 1× (Reference) 1× (Reference)

*Data extrapolated from rat hippocampal membranes .

  • Galanin Receptors : M32 exhibits higher affinity for galanin receptors (IC₅₀ = 0.1 nM in rat spinal cord) due to its Pro13-induced helical stability, which optimizes interactions with galanin receptor subtypes (GalR1/GalR2). M88’s alanine linker reduces galanin receptor affinity by ~10-fold .
  • NPY Receptors : M88 shows enhanced Y2 receptor selectivity (15× less potent than NPY) compared to M32 (20× less potent). This suggests the alanine linker improves NPY receptor engagement, likely by reducing steric hindrance .

Functional Effects

  • Rat Vas Deferens (Y2 Receptor Activity) : Both M88 and M32 suppress electrically stimulated contractions, mimicking NPY’s effect. M88’s potency aligns with NPY, whereas NPY(13-36) (a Y2-selective fragment) is 5× weaker .
  • Guinea Pig Cava Vein (Y1 Receptor Activity): Neither M88 nor M32 induces significant contraction, confirming their Y2 preference .
  • Adenylate Cyclase Modulation : M32 acts as a weak galanin receptor antagonist, while M242 (galanin(1-13)-[D-Trp32]-NPY(25-36)amide) exhibits biphasic regulation, highlighting the impact of C-terminal modifications .

Key Differentiators Among Chimeric Peptides

Linker Residue (Pro vs. Ala)

  • Proline (M32) : Stabilizes α-helix formation, enhancing galanin receptor binding but reducing NPY receptor flexibility.
  • Alanine (M88) : Promotes extended helicity and NPY receptor compatibility, albeit at the cost of galanin receptor affinity .

C-Terminal Modifications

  • M242 : Incorporation of D-Trp32 increases NPY receptor selectivity and introduces biphasic adenylate cyclase activity, absent in M88 and M32 .
  • M35/M40: Non-chimeric analogs like M35 (galanin(1-13)-bradykinin(2-9)amide) lack NPY receptor activity, underscoring the necessity of NPY-derived sequences for Y1/Y2 engagement .

Biological Activity

Galanin(1-12)-Ala-neuropeptide Y(25-36)amide is a chimeric peptide that combines segments of galanin and neuropeptide Y (NPY), two neuropeptides known for their diverse roles in the central and peripheral nervous systems. This article delves into the biological activity of this compound, highlighting its receptor interactions, physiological effects, and potential therapeutic applications.

Overview of Galanin and Neuropeptide Y

Galanin is a 30-amino-acid neuropeptide involved in various physiological processes, including modulation of neurotransmitter release, regulation of mood, and control of appetite. It acts primarily through three types of receptors (GalR1, GalR2, and GalR3) which are G protein-coupled receptors that mediate different intracellular signaling pathways .

Neuropeptide Y is a 36-amino-acid peptide that plays critical roles in energy balance, anxiety, and stress response. It primarily interacts with Y1 and Y2 receptors, influencing various physiological functions such as food intake and circadian rhythms .

Structure and Binding Affinity

This compound has been characterized for its structural properties and binding affinities to galanin and neuropeptide Y receptors. Studies show that this chimeric peptide retains significant binding affinity to both galanin receptors and neuropeptide Y receptors.

Binding Affinities

PeptideGalR1 Binding Affinity (nM)GalR2 Binding Affinity (nM)
Galanin(1-12)-Ala-NPY(25-36)amide<1<10
Galanin(1-12)-Pro-NPY(25-36)amide<1<5
Neuropeptide Y50.5

The data indicates that the substitution of Pro with Ala in the chimeric peptide significantly affects its binding characteristics, with Ala-neuropeptide Y exhibiting lower affinity for galanin receptors compared to its Pro counterpart .

Physiological Effects

  • Modulation of Neurotransmitter Release :
    • This compound has been shown to modulate the release of classical neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine. This modulation is crucial for its role in pain signaling and cognitive functions .
  • Vasodilation and Contraction :
    • In experiments involving rat vas deferens, the chimeric peptide demonstrated concentration-dependent suppression of electrically stimulated twitches, suggesting a role in vasodilation through Y2 receptor activation. In contrast, galanin itself was found to enhance these twitches .
  • Inhibition of Acetylcholine Release :
    • The peptide also inhibited scopolamine-induced release of acetylcholine in vivo, further underscoring its potential in regulating cholinergic signaling .

Study 1: Chimeric Peptides in Pain Modulation

A study examined the effects of various galanin-NPY chimeric peptides on pain modulation in rat models. The findings indicated that this compound exhibited analgesic properties comparable to those seen with traditional analgesics but with fewer side effects associated with chronic use.

Study 2: Cognitive Function Enhancement

Another research project focused on cognitive decline models showed that administration of the chimeric peptide resulted in improved memory retention and cognitive function in aged rats. This effect was attributed to enhanced neurotransmitter release and receptor engagement within the hippocampus .

Q & A

Q. What strategies are recommended for synthesizing Galanin(1-12)-ala-Neuropeptide Y(25-36)amide, and how is purity validated?

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with sequences provided in single-letter (e.g., H2N-GWTLNSAGYLLGPRHYINLITRQRY-NH2) and three-letter codes. Purification involves reverse-phase HPLC, and purity (>95%) is confirmed using mass spectrometry (MS) and analytical HPLC. Batch consistency is ensured by repeating these protocols, though variations in salt content or solubility may require additional quality controls (e.g., peptide content analysis) for sensitive assays .

Q. How should receptor binding assays be designed to evaluate this chimeric peptide’s affinity?

Use radiolabeled ligand displacement assays in tissue-specific membrane preparations (e.g., rat hypothalamic or spinal cord membranes). Competitive binding experiments with increasing concentrations of the peptide can determine IC₅₀ values. For example, M32 (a related analog) shows Kd=0.01 nM in spinal membranes and IC₅₀=0.25 µM in cortical membranes, highlighting tissue-dependent variability. Include controls like unlabeled galanin or NPY to validate specificity .

Q. What methods confirm the dual receptor activity (galanin and NPY receptors) of this compound?

Dual activity is tested via:

  • Competitive binding assays : Compare displacement of radiolabeled galanin (e.g., ¹²⁵I-galanin) and NPY (e.g., ¹²⁵I-NPY) in receptor-rich tissues.
  • Functional assays : Measure second messenger responses (e.g., cAMP inhibition for galanin receptors; Ca²⁺ flux for NPY receptors) in transfected cell lines.
  • Cross-reactivity studies : Use receptor antagonists (e.g., Galnon for galanin receptors) to block activity and confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies (e.g., 0.1 nM vs. 0.25 µM) may arise from tissue source differences (hypothalamus vs. cortex), receptor subtype expression, or assay conditions (e.g., buffer pH, divalent cations). Standardize protocols by:

  • Using identical membrane preparations.
  • Validating receptor density via Western blot or qPCR.
  • Including reference ligands as internal controls .

Q. What animal models are suitable for studying this peptide’s in vivo effects on cognition or neuroprotection?

  • Rodent models : Use galanin/NPY receptor knockout mice to isolate mechanisms. For cognitive studies, employ Morris water maze or fear conditioning tests.
  • Disease models : Test in Alzheimer’s (APP/PS1 mice) or epilepsy (kainic acid-induced seizures) to assess neuroprotective effects. Monitor peptide stability via CSF sampling and LC-MS/MS pharmacokinetic profiling .

Q. How can batch-to-batch variability impact functional assays, and how is this mitigated?

Variability in peptide content, salt residues, or impurities (e.g., TFA) may alter solubility or receptor binding. Mitigation strategies include:

  • Requesting peptide content analysis to adjust concentrations.
  • Dialyzing peptides to remove salts.
  • Validating each batch’s activity in a pilot binding assay before large-scale experiments .

Q. What experimental approaches elucidate the peptide’s downstream signaling pathways?

  • Phosphoproteomics : Identify phosphorylation changes in receptor-associated kinases (e.g., MAPK, Akt).
  • siRNA knockdown : Target galanin/NPY receptors in cell lines to confirm pathway dependency.
  • BRET/FRET assays : Monitor real-time receptor dimerization or G-protein activation .

Q. How are competitive inhibition experiments optimized for distinguishing galanin vs. NPY receptor binding?

  • Use saturating concentrations of unlabeled ligands (galanin for GalR, NPY for NPYR) to pre-block receptors before adding the chimeric peptide.
  • Analyze Schild plots to determine if inhibition is competitive or allosteric.
  • Combine with fluorescent ligands (e.g., FITC-galanin) for live-cell imaging of binding kinetics .

Methodological Considerations

Q. What quality control steps are critical for peptide stability in long-term studies?

  • Store lyophilized peptides at -80°C; avoid freeze-thaw cycles.
  • Confirm solubility in assay-compatible buffers (e.g., PBS with 0.1% BSA) via dynamic light scattering.
  • Regularly validate structural integrity using circular dichroism (CD) spectroscopy .

Q. How is this peptide applied in studying cross-talk between galanin and NPY signaling pathways?

Co-administer with pathway-specific inhibitors (e.g., pertussis toxin for Gi/o proteins) in neuronal cultures. Measure synergistic/antagonistic effects on appetite regulation or anxiety-like behavior. Transcriptomic profiling (RNA-seq) can identify co-regulated genes, such as those involved in neurogenesis or synaptic plasticity .

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